3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde
Overview
Description
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is an organic compound that belongs to the class of heterocyclic aromatic compounds. It features a pyrrolo[2,3-b]pyridine core fused with a benzaldehyde moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
- In the case of this compound, it inhibits FGFR kinase activity, disrupting these downstream pathways .
Target of Action
- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde primarily targets FGFR1, FGFR2, and FGFR3. FGFRs are transmembrane receptor tyrosine kinases involved in various cellular processes, including cell proliferation, migration, and angiogenesis. Abnormal activation of FGFR signaling is associated with cancer progression .
Mode of Action
Biochemical Pathways
Pharmacokinetics
- The compound’s absorption depends on its physicochemical properties (e.g., lipophilicity). It may distribute to tissues with FGFR expression. Hepatic metabolism likely occurs. Elimination occurs via urine or feces.
Result of Action
- Inhibition of FGFR signaling disrupts downstream pathways, affecting cell survival, proliferation, and angiogenesis. Reduced cancer cell growth, migration, and invasion. Induction of programmed cell death in cancer cells .
Action Environment
- pH, temperature, and tissue-specific conditions influence compound stability and efficacy. Consider stability under varying environmental conditions for drug development .
Biochemical Analysis
Biochemical Properties
3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been shown to interact with enzymes such as fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation and differentiation . The compound binds to the active site of these receptors, inhibiting their activity and thereby affecting downstream signaling pathways. Additionally, it interacts with proteins involved in cell signaling, such as the RAS-MEK-ERK pathway, influencing various cellular functions.
Cellular Effects
The effects of this compound on cells are profound. It has been observed to inhibit the proliferation of cancer cells, particularly in breast cancer models . This inhibition is achieved through the disruption of cell signaling pathways, leading to reduced cell growth and increased apoptosis. The compound also affects gene expression, altering the transcription of genes involved in cell cycle regulation and apoptosis. Furthermore, it impacts cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in energy production and utilization.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to the tyrosine kinase domain of FGFRs, inhibiting their autophosphorylation and subsequent activation . This inhibition prevents the activation of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation. Additionally, the compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis in cancer cells. The effects may vary depending on the specific cell type and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in the levels of metabolites involved in energy production and biosynthesis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by factors such as its lipophilicity and the presence of transport proteins.
Subcellular Localization
The subcellular localization of this compound is critical for its activity. It is primarily localized to the cytoplasm, where it interacts with cytoplasmic proteins and enzymes . Additionally, it can be transported to the nucleus, where it may influence gene expression by interacting with nuclear receptors and transcription factors. Post-translational modifications, such as phosphorylation, can also affect its localization and activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the pyrrolo[2,3-b]pyridine core, followed by functionalization to introduce the benzaldehyde group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to produce large quantities of the compound with consistent quality.
Types of Reactions:
Oxidation: The aldehyde group in this compound can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzoic acid.
Reduction: 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol.
Substitution: Various halogenated derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzoic acid
- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzyl alcohol
- 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzylamine
Comparison: Compared to its analogs, 3-(1H-Pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde is unique due to the presence of the aldehyde functional group, which allows for diverse chemical modifications. This versatility makes it a valuable intermediate in synthetic chemistry and drug development.
Properties
IUPAC Name |
3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-10-2-1-3-11(6-10)13-7-12-4-5-15-14(12)16-8-13/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKTZZYGFQDEST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN=C3C(=C2)C=CN3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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